
(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate” is a complex organic molecule that contains two isoxazole rings. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of the phenyl and chlorophenyl groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two isoxazole rings, which are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom . The phenyl and chlorophenyl groups are likely to contribute to the overall shape and electronic distribution of the molecule.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole rings and the phenyl and chlorophenyl groups. Isoxazoles are known to participate in a variety of chemical reactions, including cycloadditions .
科学的研究の応用
Overview
The compound "(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" belongs to a class of organic compounds known for their diverse applications in scientific research. These applications span various fields, including pharmacological studies, materials science, and chemical synthesis. This summary delves into the scientific research applications of this compound, focusing on studies that highlight its utility without discussing drug use, dosage, or side effects.
Pharmacological Significance
Phenolic acids, such as Chlorogenic Acid (CGA), have garnered attention for their biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It also shows potential in regulating lipid metabolism and glucose, which could be beneficial for treating metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. These properties suggest the relevance of phenolic compounds in therapeutic roles, potentially encompassing derivatives like "(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" (Naveed et al., 2018).
Environmental Applications
The environmental fate and behavior of antimicrobial agents, such as Triclosan (TCS), and their transformation products have been extensively studied. These studies shed light on the persistence and toxicity of chlorinated compounds in the environment. Similarly, research into the environmental impact of chlorinated and brominated compounds can provide insights into the behavior of "(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" and its derivatives, highlighting the importance of understanding their degradation pathways and potential environmental risks (Bedoux et al., 2012).
Chemical Synthesis and Material Science
Isoxazolone derivatives, including 4-arylmethylideneisoxazol-5(4H)-ones, have significant biological and medicinal properties. They serve as intermediates for synthesizing various heterocycles and undergo numerous chemical transformations. The synthesis methodologies and applications of these derivatives in creating novel materials and compounds emphasize the importance of isoxazolone frameworks in developing new chemical entities. This relevance extends to the synthesis and exploration of "(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate" for potential applications in medicinal chemistry and material science (Laroum et al., 2019).
将来の方向性
特性
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-13-19(20(24-27-13)16-9-5-6-10-17(16)22)21(25)26-12-15-11-18(28-23-15)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIMJPOZEZNLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2589645.png)
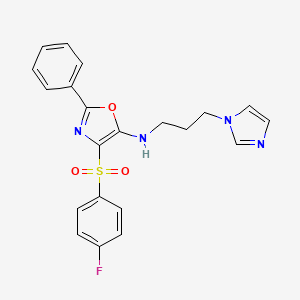
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)
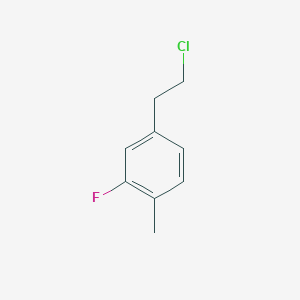
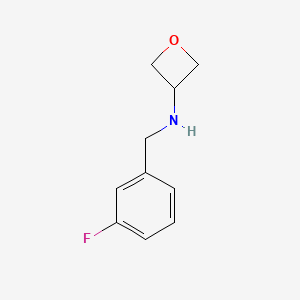
![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)
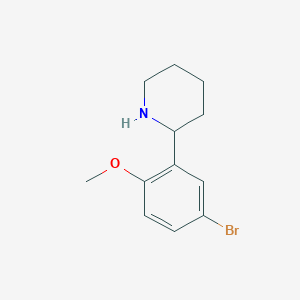


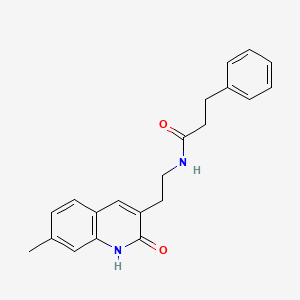
![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)
